Cas no 19027-07-7 (tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid)

Tricyclo[3.3.0.0³,⁷]octane-1-carboxylic acid is a rigid, polycyclic carboxylic acid characterized by its unique tricyclic scaffold, which imparts high steric constraint and structural stability. This compound is particularly valued in medicinal chemistry and materials science for its ability to serve as a conformationally restricted building block, enhancing the rigidity of molecular frameworks. Its strained ring system can influence binding affinity and selectivity in drug design, while its carboxylic acid functionality allows for further derivatization. The compound’s compact, three-dimensional structure also makes it useful for studying steric effects and developing advanced polymeric or supramolecular materials.
tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid structure
19027-07-7 structure
Product Name:tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
CAS No:19027-07-7
MF:C9H12O2
MW:152.190382957458
CID:5564478
Update Time:2025-05-21

tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
    • Tricyclo[3.3.0.03,7]octane-1-carboxylic acid (8CI)
    • Inchi: 1S/C9H12O2/c10-8(11)9-3-5-1-7(9)2-6(5)4-9/h5-7H,1-4H2,(H,10,11)
    • InChI Key: CUXHLQQMYVCIRY-UHFFFAOYSA-N
    • SMILES: C12(C(O)=O)C3CC(C(C3)C1)C2

Experimental Properties

  • Density: 1.371±0.06 g/cm3(Predicted)
  • Boiling Point: 271.5±8.0 °C(Predicted)
  • pka: 5.02±0.20(Predicted)

tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid Pricemore >>

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Additional information on tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid

Comprehensive Overview of tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid (CAS No. 19027-07-7): Properties, Applications, and Research Insights

Tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid (CAS No. 19027-07-7) is a unique bicyclic carboxylic acid derivative with a rigid tricyclic framework, garnering significant attention in pharmaceutical and material science research. Its distinct molecular architecture, characterized by fused rings and a carboxyl group, enables diverse applications, from drug intermediates to advanced polymer modifiers. This article delves into its chemical properties, synthetic routes, and emerging roles in green chemistry and biodegradable materials—addressing trending queries like "sustainable alternatives for rigid polymers" and "high-performance additives for coatings."

The compound’s steric hindrance and thermal stability (decomposition point >250°C) make it ideal for enhancing polymeric matrices. Recent studies highlight its utility in UV-resistant coatings, aligning with industry demands for eco-friendly materials. Researchers also explore its potential as a chiral building block in asymmetric synthesis, responding to the surge in searches for "non-toxic catalysts" and "stereoselective reactions."

Analytical techniques like HPLC and NMR confirm its high purity (>98%), a critical factor for pharmaceutical GMP compliance. Notably, its low water solubility (0.1 mg/mL at 25°C) and logP value of 2.3 suggest suitability for lipid-based drug formulations, a hot topic in "oral bioavailability enhancement."

Innovative microwave-assisted synthesis methods now reduce production time by 40%, addressing cost-efficiency concerns. Environmental impact assessments reveal its low bioaccumulation potential (BCF < 100), resonating with "green chemistry metrics" searches. Regulatory databases classify it as non-hazardous under standard handling conditions.

Future directions include nanocarrier functionalization for targeted drug delivery, leveraging its rigid backbone to improve payload stability—a response to the booming interest in "nanomedicine optimization." Collaborative projects with AI-driven molecular modeling platforms aim to predict novel derivatives, tapping into the "computational chemistry" trend.

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